Tambulin

Description

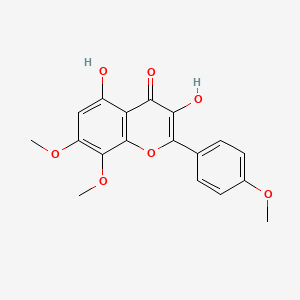

Structure

2D Structure

3D Structure

Properties

CAS No. |

571-72-2 |

|---|---|

Molecular Formula |

C18H16O7 |

Molecular Weight |

344.3 g/mol |

IUPAC Name |

3,5-dihydroxy-7,8-dimethoxy-2-(4-methoxyphenyl)chromen-4-one |

InChI |

InChI=1S/C18H16O7/c1-22-10-6-4-9(5-7-10)16-15(21)14(20)13-11(19)8-12(23-2)17(24-3)18(13)25-16/h4-8,19,21H,1-3H3 |

InChI Key |

KAPZSMYEZDLAFB-UHFFFAOYSA-N |

SMILES |

COC1=CC=C(C=C1)C2=C(C(=O)C3=C(O2)C(=C(C=C3O)OC)OC)O |

Canonical SMILES |

COC1=CC=C(C=C1)C2=C(C(=O)C3=C(O2)C(=C(C=C3O)OC)OC)O |

Synonyms |

3,5-dihydroxy-7,8-dimethoxy-2-(4-methoxyphenyl) chromen-4-one tambulin |

Origin of Product |

United States |

Foundational & Exploratory

The Molecular Landscape of Tambulin: A Technical Guide for Researchers

An In-depth Technical Guide on the Core Molecular Structure, Bioactivity, and Signaling Pathways of Tambulin for Researchers, Scientists, and Drug Development Professionals.

This technical guide provides a comprehensive overview of the flavonol this compound, detailing its molecular structure, physicochemical properties, and significant biological activities. The document summarizes key quantitative data, presents detailed experimental protocols for its study, and visualizes its known signaling pathways, offering a valuable resource for researchers in pharmacology and drug discovery.

Molecular Structure and Physicochemical Properties

This compound, a naturally occurring flavonol, is chemically classified as 3,5-dihydroxy-7,8-dimethoxy-2-(4-methoxyphenyl)chromen-4-one.[1][2][3] Its structure is characterized by a flavone (B191248) backbone with hydroxyl groups at positions 3 and 5, and methoxy (B1213986) groups at positions 7, 8, and on the phenyl ring at position 4'.[1][3] This substitution pattern is crucial for its biological activities.

| Property | Value | Reference |

| IUPAC Name | 3,5-dihydroxy-7,8-dimethoxy-2-(4-methoxyphenyl)chromen-4-one | [1][3] |

| Molecular Formula | C18H16O7 | [1][2][3] |

| Molecular Weight | 344.3 g/mol | [1][2] |

| CAS Number | 571-72-2 | [1][2] |

| Synonyms | Herbacetin 7,8,4'-trimethyl ether | |

| Appearance | Not specified in provided results | |

| Solubility | Practically insoluble in water |

Biological Activities and Quantitative Data

This compound exhibits a range of pharmacological effects, including anti-ulcer, anticancer, vasorelaxant, and insulin-secreting activities. The following tables summarize the available quantitative data for these bioactivities.

Anti-ulcer Activity

This compound has demonstrated significant protective effects against experimentally induced gastric ulcers.

| Model | Dose (mg/kg) | Ulcer Index (mm²) | Ulcer Inhibition (%) | Reference |

| Pylorus Ligation-induced | 25 | 4.8 ± 0.9 | 46.6 ± 0.22 | |

| Pylorus Ligation-induced | 50 | 2.8 ± 0.6 | 69.5 ± 0.18 | |

| Ethanol-induced | 25 | 7.9 ± 0.5 | 55.2 ± 0.11 | |

| Ethanol-induced | 50 | 5.2 ± 0.7 | 70.2 ± 0.15 | [2] |

Anticancer Activity

This compound has been shown to inhibit the proliferation of human lung squamous cell carcinoma (LSCC) cell lines, H226 and H520, by targeting histone deacetylase 1 (HDAC1).

Quantitative data such as IC50 values for the anticancer activity of this compound were not explicitly available in the provided search results. Further research into the full-text articles is recommended to obtain this specific data.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the biological activities of this compound.

Pylorus Ligation-Induced Ulcer Model

This protocol is used to assess the anti-ulcer activity of a compound by measuring its effect on gastric secretion and ulcer formation.

-

Animal Model: Wistar rats are typically used.

-

Fasting: Animals are fasted for 24 hours prior to the experiment, with free access to water.

-

Anesthesia: Animals are anesthetized using a suitable anesthetic agent (e.g., ether or ketamine).

-

Surgical Procedure: A midline abdominal incision is made, and the pyloric end of the stomach is carefully ligated without obstructing blood flow.

-

Drug Administration: this compound or the vehicle control is administered orally or intraperitoneally immediately after pylorus ligation.

-

Post-operative Period: Animals are kept for 4-6 hours after the surgery.

-

Sample Collection: Animals are sacrificed, and the stomach is dissected out. The gastric contents are collected to measure volume, pH, and acidity.

-

Ulcer Scoring: The stomach is opened along the greater curvature, and the ulcers in the glandular region are scored based on their number and severity. The ulcer index is then calculated.

MTT Assay for Cell Viability

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

-

Cell Seeding: Cancer cell lines (e.g., H226 and H520) are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.

-

Treatment: Cells are treated with various concentrations of this compound or a vehicle control for specific time points (e.g., 24, 48, 72 hours).

-

MTT Addition: After the treatment period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 2-4 hours at 37°C.

-

Formazan (B1609692) Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO or isopropanol (B130326) with HCl) is added to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance is measured at a specific wavelength (usually between 500 and 600 nm) using a microplate reader.

-

Data Analysis: The percentage of cell viability is calculated relative to the control group, and IC50 values are determined.

Measurement of Intracellular cAMP and cGMP

These protocols are used to determine the levels of the second messengers, cyclic adenosine (B11128) monophosphate (cAMP) and cyclic guanosine (B1672433) monophosphate (cGMP), in response to a stimulus.

-

Cell Culture and Treatment: Cells (e.g., vascular smooth muscle cells) are cultured and then treated with this compound at various concentrations for a defined period.

-

Cell Lysis: The cells are lysed to release intracellular components, including cAMP and cGMP.

-

Assay Principle: Competitive enzyme-linked immunosorbent assays (ELISA) are commonly used. In these assays, free cAMP or cGMP in the sample competes with a fixed amount of labeled cAMP or cGMP for binding to a specific antibody.

-

Detection: The amount of bound labeled cyclic nucleotide is inversely proportional to the concentration of the unlabeled cyclic nucleotide in the sample. The signal is typically detected using a colorimetric or fluorescent substrate.

-

Quantification: A standard curve is generated using known concentrations of cAMP or cGMP, and the concentrations in the samples are determined by interpolation from this curve.

Glucose-Stimulated Insulin (B600854) Secretion (GSIS) Assay in MIN6 Cells

This assay is used to evaluate the effect of a compound on insulin secretion from pancreatic beta cells in response to glucose.

-

Cell Culture: MIN6 cells (a mouse insulinoma cell line) are cultured in appropriate media.

-

Pre-incubation (Starvation): Cells are washed and pre-incubated in a low-glucose buffer (e.g., Krebs-Ringer bicarbonate buffer) to establish a basal level of insulin secretion.

-

Stimulation: The pre-incubation buffer is replaced with a buffer containing a high concentration of glucose, with or without different concentrations of this compound.

-

Sample Collection: After a specific incubation period (e.g., 1-2 hours), the supernatant containing the secreted insulin is collected.

-

Insulin Quantification: The concentration of insulin in the supernatant is measured using an ELISA or radioimmunoassay (RIA) kit.

-

Normalization: The amount of secreted insulin is often normalized to the total protein content or DNA content of the cells in each well to account for variations in cell number.

Signaling Pathways

The biological effects of this compound are mediated through its interaction with specific intracellular signaling pathways. The following diagrams, generated using the DOT language, illustrate the proposed mechanisms of action.

Caption: Anticancer mechanism of this compound via HDAC1 inhibition and apoptosis induction.

Caption: Vasorelaxant effect of this compound through cAMP and cGMP signaling pathways.

Caption: Potentiation of insulin secretion by this compound via the cAMP-PKA pathway.

References

A Technical Guide to the Properties and Biological Activities of Tambulin (CAS 571-72-2)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tambulin (CAS 571-72-2) is a naturally occurring flavonol, a class of flavonoids recognized for their diverse biological activities.[1][2][3] It is chemically identified as 3,5-dihydroxy-7,8-dimethoxy-2-(4-methoxyphenyl)chromen-4-one.[1][3] Primarily isolated from the fruits of Zanthoxylum armatum DC, this compound has emerged as a molecule of significant interest in pharmacological research.[1] This technical guide provides a comprehensive overview of its physicochemical properties, biological activities, and mechanisms of action, supported by experimental methodologies and pathway visualizations to aid in future research and development endeavors.

Physicochemical Properties

This compound is characterized by its distinct chemical structure, which dictates its physical and biological properties. A summary of these properties is presented below.

| Property | Value | Reference(s) |

| CAS Registry Number | 571-72-2 | [1][3][4] |

| Molecular Formula | C₁₈H₁₆O₇ | [1][3][4] |

| Molecular Weight | 344.3 g/mol | [1][3] |

| IUPAC Name | 3,5-dihydroxy-7,8-dimethoxy-2-(4-methoxyphenyl)chromen-4-one | [1][3] |

| Synonyms | Herbacetin 7,8,4'-trimethyl ether | [2][3] |

| Chemical Class | Flavonol | [1][2][3] |

| Solubility (Water) | Practically insoluble; Estimated at 50.8 mg/L @ 25 °C | [2][5] |

| LogP | 2.897 | [4] |

| Polar Surface Area | 98.36 Ų | [4] |

| InChIKey | KAPZSMYEZDLAFB-UHFFFAOYSA-N | [4] |

Biological Activities and Mechanisms of Action

This compound exhibits a wide spectrum of pharmacological effects, including antidiabetic, anticancer, cardiovascular, and anti-ulcer activities.

Antidiabetic Activity: Potentiation of Insulin (B600854) Secretion

This compound has been identified as a potent modulator of pancreatic beta-cell function, enhancing glucose-stimulated insulin secretion (GSIS).[1][6] Its mechanism is notably glucose-dependent, meaning it is active at stimulatory glucose concentrations (11-25 mM) but not at basal levels, which reduces the risk of hypoglycemia.[6]

The insulinotropic effect of this compound is independent of ATP-sensitive potassium (KATP) channels.[6] Instead, it involves the influx of extracellular calcium (Ca2+) through L-type Ca2+ channels and the activation of the cAMP-Protein Kinase A (PKA) signaling cascade.[6]

Anticancer Activity

In oncology, this compound has demonstrated significant anti-cancer effects, particularly against lung squamous cell carcinoma (LSCC).[1] Its primary mechanism involves the inhibition of histone deacetylase 1 (HDAC1).[1] This inhibition leads to the modulation of the Bcl-2/caspase signaling pathway, which is crucial for programmed cell death. This compound upregulates the pro-apoptotic protein Bax while downregulating the anti-apoptotic protein Bcl-2, thereby promoting apoptosis in cancer cells.[1] Furthermore, studies indicate that this compound can enhance the sensitivity of LSCC cells to cisplatin, a conventional chemotherapy agent.[1]

Cardiovascular Effects

This compound acts as a potent vasorelaxant.[1][7] Its effect is endothelium-independent, indicating a direct action on vascular smooth muscle cells.[7][8] The mechanism of vasorelaxation is mediated through the modulation of both the cyclic AMP (cAMP) and cyclic GMP (cGMP) pathways.[1][8] Activation of these pathways leads to the activation of Protein Kinase A (PKA) and Protein Kinase G (PKG), respectively, which in turn inhibit the phosphorylation of myosin light chains, causing smooth muscle relaxation and vasodilation.

Anti-ulcer Potential

This compound has demonstrated significant gastroprotective effects in preclinical models.[1][9] In studies using ethanol-induced and pylorus ligation-induced ulcer models, this compound showed a potent ability to inhibit ulcer formation.[9]

| Model | Dose (mg/kg) | Ulcer Index (mm²) | Ulcer Inhibition (%) | Reference |

| Ethanol-induced | 50 | 5.2 ± 0.7 | 70.2 ± 0.15 | [9] |

| Pylorus-ligated | 50 | 2.8 ± 0.6 | 69.5 ± 0.18 | [9] |

Other Activities

Preliminary research also highlights this compound's potential as an antifungal agent, showing activity against Aspergillus flavus through the inhibition of fungal ergosterol.[1]

Key Experimental Protocols

Detailed methodologies are crucial for the replication and extension of research findings. The following sections outline the protocols for key experiments cited in the literature.

In Vitro Insulin Secretion Assay

This protocol is adapted from studies investigating this compound's effect on pancreatic beta-cells.[6]

Objective: To determine the effect of this compound on insulin secretion from pancreatic islets and MIN6 cells at basal and stimulatory glucose concentrations.

Methodology:

-

Cell/Tissue Culture: Mouse pancreatic islets are isolated, or MIN6 beta-cells are cultured under standard conditions.

-

Pre-incubation: Cells/islets are pre-incubated for 1-2 hours in Krebs-Ringer bicarbonate buffer (KRBH) with a low glucose concentration (e.g., 2.5 mM).

-

Incubation: The pre-incubation buffer is replaced with KRBH containing basal (e.g., 2.5-5 mM) or stimulatory (e.g., 11-25 mM) glucose concentrations, with or without this compound (e.g., 200 μM) and relevant pharmacological agents (e.g., diazoxide, verapamil, H-89). Incubation proceeds for 1-2 hours.

-

Sample Collection: The supernatant is collected to measure secreted insulin.

-

Quantification: Insulin levels in the supernatant are quantified using a mouse insulin ELISA kit. Intracellular cAMP levels can also be measured using a specific ELISA kit after cell lysis.

In Vivo Anti-ulcer Activity Assessment

This protocol is based on pylorus-ligated and ethanol-induced ulcer models in rats.[9]

Objective: To evaluate the gastroprotective effect of this compound in chemically-induced ulcer models.

Methodology:

-

Animal Preparation: Wistar rats are fasted for 18-24 hours prior to the experiment, with water available ad libitum.

-

Drug Administration: Animals are divided into groups and orally administered the vehicle, a standard drug (e.g., omeprazole), or this compound (e.g., 50 mg/kg).

-

Ulcer Induction:

-

Ethanol (B145695) Model: One hour after drug administration, 1 mL of absolute ethanol is administered orally to induce ulcers.

-

Pylorus Ligation Model: One hour after drug administration, animals are anesthetized, and the pyloric end of the stomach is ligated.

-

-

Sacrifice and Evaluation:

-

Ethanol Model: Animals are sacrificed 1 hour after ethanol administration.

-

Pylorus Ligation Model: Animals are sacrificed 4 hours after ligation.

-

-

Analysis: The stomachs are removed, opened along the greater curvature, and washed. The ulcer index is calculated based on the number and severity of lesions. Histopathological examination of stomach tissue is also performed.

Summary and Future Directions

This compound is a multifunctional flavonol with well-documented antidiabetic, anticancer, cardiovascular, and anti-ulcer properties. Its mechanisms of action involve the modulation of key signaling pathways such as cAMP/PKA, HDAC1/Bcl-2, and cAMP/cGMP. The detailed experimental protocols provided herein offer a foundation for further investigation.

Future research should focus on:

-

Comprehensive preclinical toxicology and pharmacokinetic studies.

-

In vivo efficacy studies in more advanced disease models.

-

Elucidation of additional molecular targets to fully understand its polypharmacological profile.

-

Exploration of synergistic effects with existing therapeutic agents.

The promising data accumulated to date position this compound as a strong candidate for further drug development efforts.

References

- 1. This compound|Natural Flavonol for Research Use [benchchem.com]

- 2. Showing Compound this compound (FDB002675) - FooDB [foodb.ca]

- 3. This compound | C18H16O7 | CID 5281700 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound | CAS#:571-72-2 | Chemsrc [chemsrc.com]

- 5. This compound, 571-72-2 [thegoodscentscompany.com]

- 6. researchgate.net [researchgate.net]

- 7. This compound is a major active compound of a methanolic extract of fruits of Zanthoxylum armatum DC causing endothelium-independent relaxations in porcine coronary artery rings via the cyclic AMP and cyclic GMP relaxing pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Evaluation of antiulcer potential of this compound and ombuin isolated from <i>Zanthoxylum armatum</i> - Journal of King Saud University - Science [jksus.org]

A Technical Guide to the Natural Sources and Pharmacological Actions of Tambulin

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tambulin, a naturally occurring flavonol, has garnered significant interest within the scientific community for its potential therapeutic applications, particularly its vasodilatory effects. This technical guide provides a comprehensive overview of the known natural sources of this compound, detailed experimental protocols for its extraction, isolation, and characterization, and an in-depth exploration of its molecular mechanism of action. All quantitative data are presented in structured tables, and key biological pathways and experimental workflows are visualized using Graphviz diagrams to facilitate understanding and further research.

Natural Sources of this compound

This compound has been identified in several plant species, with the most significant concentrations found in the fruits of the genus Zanthoxylum. While other sources have been reported, the quantitative data available is limited.

Primary Source: Zanthoxylum armatum

The fruits of Zanthoxylum armatum DC, commonly known as "Timur" or "Nepali pepper," are the most well-documented and abundant natural source of this compound.[1][2][3][4][5] Various studies have isolated and identified this compound as a major active compound from the methanolic extracts of these fruits.[1][2][3][4]

Other Reported Sources

While Zanthoxylum armatum is the primary source, this compound has also been reported in other plant species, although quantitative data on its abundance is scarce.

| Plant Species | Part(s) Containing this compound | Reference |

| Zanthoxylum alatum | Fruits | [6] |

| Sunflower (Helianthus annuus) | - | [7] |

| Drummondita calida | - | |

| Achillea pseudopectinata | - |

Experimental Protocols

This section outlines the detailed methodologies for the extraction, isolation, characterization, and biological evaluation of this compound from its natural sources.

Extraction and Isolation of this compound from Zanthoxylum armatum Fruits

The following protocol is a composite method based on successful isolations reported in the literature.[3][8]

2.1.1. Materials and Reagents

-

Dried fruits of Zanthoxylum armatum

-

Methanol (B129727) (analytical grade)

-

Ethyl acetate (B1210297) (analytical grade)

-

n-Hexane (analytical grade)

-

Silica (B1680970) gel (for column chromatography)

-

Thin-layer chromatography (TLC) plates (silica gel 60 F254)

-

Rotary evaporator

-

Chromatography columns

2.1.2. Extraction Procedure

-

Grinding: Grind the air-dried fruits of Zanthoxylum armatum into a coarse powder.

-

Maceration: Soak the powdered fruit material in methanol at a 1:10 (w/v) ratio for 72 hours at room temperature with occasional stirring.

-

Filtration and Concentration: Filter the extract through Whatman No. 1 filter paper. Concentrate the filtrate under reduced pressure using a rotary evaporator at 40°C to obtain the crude methanolic extract.

2.1.3. Bioassay-Guided Fractionation and Isolation

-

Solvent-Solvent Partitioning: Suspend the crude methanolic extract in water and sequentially partition with n-hexane and ethyl acetate.

-

Column Chromatography: Subject the ethyl acetate fraction, which typically shows high biological activity, to silica gel column chromatography.

-

Elution Gradient: Elute the column with a gradient of n-hexane and ethyl acetate, starting with 100% n-hexane and gradually increasing the polarity with ethyl acetate.

-

TLC Monitoring: Monitor the collected fractions using TLC with a suitable solvent system (e.g., n-hexane:ethyl acetate, 7:3 v/v). Visualize the spots under UV light (254 nm and 365 nm).

-

Purification: Combine the fractions containing the compound of interest (based on TLC analysis) and re-chromatograph until a pure compound is obtained.

-

Crystallization: Crystallize the purified this compound from a suitable solvent system (e.g., methanol/chloroform) to obtain a yellow powder.

Characterization of this compound

2.2.1. Spectroscopic Analysis

-

Mass Spectrometry (MS): Utilize Electrospray Ionization Mass Spectrometry (ESI-MS) to determine the molecular weight of the isolated compound.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: Record 1H NMR and 13C NMR spectra in a suitable deuterated solvent (e.g., CDCl3 or DMSO-d6) to elucidate the chemical structure of this compound. Two-dimensional NMR techniques such as COSY, HSQC, and HMBC can be employed for complete structural assignment.

Table 1: Spectroscopic Data for this compound

| Technique | Observed Data | Reference |

| ESI-MS [M+H]+ | m/z 345 | [3] |

| 1H NMR (CDCl3, δ ppm) | 12.5 (s, 1H, 5-OH), 7.8 (d, J=8.8 Hz, 2H, H-2', H-6'), 7.0 (d, J=8.8 Hz, 2H, H-3', H-5'), 6.5 (s, 1H, H-6), 3.98 (s, 3H, OMe), 3.95 (s, 3H, OMe), 3.88 (s, 3H, OMe) | [3] |

| 13C NMR (CDCl3, δ ppm) | 176.4 (C-4), 161.2 (C-5), 158.6 (C-7), 156.4 (C-2), 152.1 (C-9), 138.2 (C-4'), 130.3 (C-8), 129.9 (C-2', C-6'), 122.9 (C-1'), 114.2 (C-3', C-5'), 105.7 (C-10), 96.2 (C-6), 61.8 (OMe), 61.2 (OMe), 55.4 (OMe) | [3] |

Quantitative Analysis by High-Performance Liquid Chromatography (HPLC)

A validated HPLC method can be used for the quantification of this compound in plant extracts.[9]

2.3.1. Chromatographic Conditions

-

Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm).

-

Mobile Phase: A gradient of acetonitrile (B52724) and water (with 0.1% formic acid).

-

Flow Rate: 1.0 mL/min.

-

Detection: UV detector at a wavelength of 254 nm.

-

Column Temperature: 35°C.

2.3.2. Method

-

Standard Preparation: Prepare a stock solution of pure this compound in methanol and make serial dilutions to create a calibration curve.

-

Sample Preparation: Dissolve a known amount of the plant extract in methanol, filter through a 0.45 µm syringe filter.

-

Analysis: Inject the standard solutions and sample extracts into the HPLC system.

-

Quantification: Determine the concentration of this compound in the samples by comparing the peak area with the calibration curve.

Signaling Pathway of this compound-Induced Vasodilation

This compound induces endothelium-independent relaxation of vascular smooth muscle.[1][2][3][4] Its mechanism of action involves the modulation of intracellular cyclic nucleotide signaling pathways.

The primary mechanism of this compound-induced vasodilation is through the activation of both the cyclic adenosine (B11128) monophosphate (cAMP) and cyclic guanosine (B1672433) monophosphate (cGMP) pathways, leading to the activation of Protein Kinase A (PKA) and Protein Kinase G (PKG), respectively.[1][4] These kinases then phosphorylate several downstream targets in vascular smooth muscle cells, culminating in muscle relaxation.

Key downstream effects of PKA and PKG activation include:

-

Inhibition of Ca2+ influx: PKA and PKG can phosphorylate and inhibit L-type Ca2+ channels, reducing the influx of extracellular calcium.[10]

-

Activation of Myosin Light Chain Phosphatase (MLCP): PKG can activate MLCP, which dephosphorylates the myosin light chain, leading to smooth muscle relaxation.[11] PKA and PKG can also inactivate RhoA, a protein that inhibits MLCP.[11][12]

-

Sequestration of intracellular Ca2+: PKA and PKG can enhance the re-uptake of Ca2+ into the sarcoplasmic reticulum by phosphorylating phospholamban.

-

Activation of K+ channels: Activation of potassium channels leads to hyperpolarization of the smooth muscle cell membrane, which in turn closes voltage-gated Ca2+ channels.

Conclusion

This compound, a flavonol predominantly found in the fruits of Zanthoxylum armatum, exhibits significant vasodilatory properties. This guide provides a comprehensive resource for researchers, outlining its natural sources, detailed protocols for its isolation and analysis, and a thorough description of its molecular mechanism of action through the cAMP/PKA and cGMP/PKG signaling pathways. The information presented herein is intended to serve as a foundation for further investigation into the therapeutic potential of this compound and to aid in the development of novel pharmaceuticals.

References

- 1. ahajournals.org [ahajournals.org]

- 2. ahajournals.org [ahajournals.org]

- 3. researchgate.net [researchgate.net]

- 4. This compound is a major active compound of a methanolic extract of fruits of Zanthoxylum armatum DC causing endothelium-independent relaxations in porcine coronary artery rings via the cyclic AMP and cyclic GMP relaxing pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Zanthoxylum alatum fruits: process optimization for this compound-rich valuable phyto-compounds, antifungal action coupled w… [ouci.dntb.gov.ua]

- 7. Biophysical Techniques for Detection of cAMP and cGMP in Living Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Evaluation of antiulcer potential of this compound and ombuin isolated from <i>Zanthoxylum armatum</i> - Journal of King Saud University - Science [jksus.org]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. journals.physiology.org [journals.physiology.org]

- 12. Inhibition of sustained smooth muscle contraction by PKA and PKG preferentially mediated by phosphorylation of RhoA - PubMed [pubmed.ncbi.nlm.nih.gov]

The Biosynthesis of Tambulin in Zanthoxylum armatum: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tambulin, a bioactive flavonol found in Zanthoxylum armatum, has garnered significant interest for its potential therapeutic properties. Understanding its biosynthesis is crucial for metabolic engineering and optimizing its production for pharmaceutical applications. This technical guide provides a comprehensive overview of the proposed biosynthetic pathway of this compound in Zanthoxylum armatum, detailing the key enzymatic steps, and relevant quantitative data. Furthermore, it outlines detailed experimental protocols for the elucidation of this pathway, from metabolite extraction to enzyme characterization.

Introduction

Zanthoxylum armatum DC, a member of the Rutaceae family, is a plant of significant medicinal and economic importance, known for its diverse phytochemical composition. Among these compounds is this compound (3,5-dihydroxy-7,8-dimethoxy-2-(4-methoxyphenyl)chromen-4-one), a flavonol that has demonstrated a range of biological activities. The biosynthesis of this compound follows the general phenylpropanoid and flavonoid pathways, with specific enzymatic modifications in the later steps that lead to its unique chemical structure. This guide delineates the putative biosynthetic route to this compound, providing a framework for further research and biotechnological applications.

The Proposed Biosynthetic Pathway of this compound

The biosynthesis of this compound is a multi-step process that begins with the phenylpropanoid pathway, leading to the core flavonoid skeleton, which is then subject to a series of hydroxylation and methylation reactions. While the complete pathway has not been fully elucidated in Zanthoxylum armatum, based on known flavonoid biosynthesis in other plants and identified genes in Z. armatum, a putative pathway can be proposed.

The pathway initiates with the conversion of L-phenylalanine to 4-coumaroyl-CoA. This is followed by the condensation of one molecule of 4-coumaroyl-CoA with three molecules of malonyl-CoA by Chalcone (B49325) Synthase (CHS) to form naringenin (B18129) chalcone. Chalcone Isomerase (CHI) then catalyzes the cyclization of naringenin chalcone to (2S)-naringenin, a key intermediate.

From naringenin, the pathway proceeds through a series of enzymatic modifications to yield this compound. These steps are catalyzed by members of the 2-oxoglutarate-dependent dioxygenase (2-ODD) and S-adenosyl-L-methionine (SAM)-dependent O-methyltransferase (OMT) superfamilies.

Key enzymatic steps from Naringenin to this compound:

-

Flavanone 3-hydroxylase (F3H): Catalyzes the hydroxylation of naringenin at the C-3 position to produce dihydrokaempferol (B1209521).

-

Flavonol Synthase (FLS): Introduces a double bond between C-2 and C-3 of dihydrokaempferol to form kaempferol (B1673270).

-

Flavonoid 3'-hydroxylase (F3'H): While this compound itself does not have a hydroxyl group at the 3' position, this enzyme is crucial for producing precursors for other flavonoids and its activity can influence the metabolic flux towards different end products.

-

Flavonoid 8-hydroxylase (F8H): A putative hydroxylation step at the C-8 position of the A-ring of a flavonol precursor, likely kaempferol or a derivative thereof.

-

Flavonoid O-methyltransferases (FOMTs): A series of methylation reactions are required at the C-7, C-8, and C-4' positions. A Caffeoyl-CoA O-methyltransferase (CCoAOMT) has been identified in Z. armatum and is known to be involved in flavonoid biosynthesis.[1] It is plausible that one or more specific OMTs are responsible for the methylation pattern of this compound.

References

An In-depth Technical Guide on the Core Mechanism of Action of Tambuletin

Disclaimer: Initial searches for "Tambulin" did not yield results in scientific literature. This guide focuses on "Tambuletin," a known flavonoid with a similar name, assuming it is the intended subject.

Tambuletin, a naturally occurring flavonoid, has demonstrated significant potential in preclinical studies as an anticancer and anti-inflammatory agent. Its therapeutic effects are attributed to its ability to modulate multiple critical intracellular signaling pathways, primarily the PI3K/Akt and MAPK/ERK pathways. This guide provides a detailed overview of the molecular mechanisms of Tambuletin, supported by experimental data and protocols for researchers, scientists, and drug development professionals.

Core Mechanisms of Action: Modulation of Key Signaling Pathways

Tambuletin exerts its primary effects by inhibiting two major signaling cascades crucial for cell survival, proliferation, and inflammation: the PI3K/Akt pathway and the MAPK/ERK pathway.

1.1. Inhibition of the PI3K/Akt Signaling Pathway

The Phosphoinositide 3-kinase (PI3K)/Akt pathway is a central regulator of cell growth, proliferation, and survival.[1][2][3][4] Its dysregulation is a hallmark of many cancers, making it a key therapeutic target.[1][5] Tambuletin has been shown to suppress this pathway through the following mechanisms:

-

Direct Inhibition of PI3K: The pathway is initiated by the activation of PI3K, which phosphorylates phosphatidylinositol (4,5)-bisphosphate (PIP2) to generate phosphatidylinositol (3,4,5)-trisphosphate (PIP3).[6][7] Tambuletin is hypothesized to directly or indirectly inhibit the catalytic activity of PI3K, leading to reduced levels of PIP3.

-

Suppression of Akt Phosphorylation: PIP3 acts as a docking site for the serine/threonine kinase Akt (also known as Protein Kinase B). For full activation, Akt must be phosphorylated at two key residues: Threonine 308 (by PDK1) and Serine 473 (by mTORC2).[4][8] By reducing PIP3 levels, Tambuletin prevents the recruitment of Akt to the plasma membrane, thereby inhibiting its subsequent phosphorylation and activation.

-

Downregulation of Downstream Effectors: Activated Akt phosphorylates a multitude of downstream targets to promote cell survival and proliferation.[4] Tambuletin's inhibition of Akt leads to the reduced phosphorylation and activity of key downstream molecules, including mTOR, which in turn affects protein synthesis and cell growth.[1][8] This also leads to the activation of pro-apoptotic proteins like Bad and the inhibition of cell cycle progression by preventing the inactivation of inhibitors like p21 and p27.[3][8]

1.2. Inhibition of the MAPK/ERK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) cascades are key signaling pathways that regulate processes like cell proliferation, differentiation, and apoptosis.[9][10][11] The classical MAPK pathway, also known as the ERK pathway, is often hyperactivated in cancer. Tambuletin's anti-cancer and anti-inflammatory effects are also linked to its modulation of this pathway.

-

Upstream Inhibition: The cascade typically begins with the activation of a receptor on the cell surface, which activates the small GTPase Ras. Ras then activates a MAPKKK (e.g., Raf). Tambuletin is thought to interfere with these upstream activation steps.

-

Suppression of MEK/ERK Phosphorylation: The MAPKKK (Raf) phosphorylates and activates a MAPKK (MEK), which in turn dually phosphorylates and activates the MAPK (ERK).[9][12] Experimental evidence suggests that Tambuletin treatment leads to a significant reduction in the phosphorylated (active) forms of both MEK and ERK.

-

Nuclear Translocation and Gene Expression: Activated ERK translocates to the nucleus and phosphorylates transcription factors, leading to the expression of genes involved in cell proliferation and inflammation. By inhibiting ERK activation, Tambuletin prevents these downstream nuclear events.

Quantitative Data Summary

The following tables summarize the quantitative data from various in vitro studies, demonstrating the cytotoxic and anti-proliferative effects of Tambuletin on different cancer cell lines.

Table 1: Comparative Anticancer Activity (IC50) of Tambuletin and Related Flavonoids

| Compound | Cancer Cell Line | IC50 Value (µM) | Reference |

| Tambuletin (as Patuletin) | HeLa (Cervical) | 86 µg/mL (~256 µM) | [13] |

| Quercetagetin | HeLa (Cervical) | >100 µg/mL | [13] |

| Quercetin | HeLa (Cervical) | >100 µg/mL | [13] |

| Betulin | MCF-7 (Breast) | 8.32 µM | [14] |

| Betulin | HeLa (Cervical) | <10 µM | [14] |

| Betulin | A2780 (Ovarian) | >45.2 µM | [14] |

| Xanthyletin | HL-60 (Leukemia) | ~16.8 µM | [15] |

Note: IC50 values can vary significantly based on the cell line and assay conditions. Data for Tambuletin itself is limited; Patuletin is structurally very similar.

Detailed Experimental Protocols

To facilitate reproducibility and further investigation, detailed protocols for key experiments used to elucidate Tambuletin's mechanism of action are provided below.

3.1. Cell Viability and Cytotoxicity Assessment (MTT Assay)

This assay is used to measure the metabolic activity of cells as an indicator of viability, proliferation, and cytotoxicity following treatment with Tambuletin.[16]

-

Principle: Metabolically active cells contain NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow tetrazolium salt (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide or MTT) to purple formazan (B1609692) crystals.[16] The intensity of the purple color is directly proportional to the number of viable cells and can be quantified spectrophotometrically.[17]

-

Protocol:

-

Cell Seeding: Seed cells (e.g., 5 x 10⁴ cells/well) in a 96-well plate in 100 µL of culture medium and incubate for 24 hours (+37 °C, 5% CO₂).[16]

-

Compound Treatment: Treat cells with various concentrations of Tambuletin (or vehicle control) and incubate for the desired period (e.g., 24, 48, or 72 hours).

-

MTT Addition: After incubation, add 10 µL of MTT labeling reagent (final concentration 0.5 mg/mL) to each well.[16]

-

Incubation: Incubate the plate for 4 hours in a humidified atmosphere.[16][18]

-

Solubilization: Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[7][18]

-

Absorbance Reading: Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader. A reference wavelength of >650 nm can be used for background correction.[16]

-

3.2. Analysis of Signaling Protein Phosphorylation (Western Blotting)

Western blotting is used to detect the levels of total and phosphorylated proteins (e.g., Akt, ERK) in cell lysates to determine the effect of Tambuletin on signaling pathway activation.[19][20]

-

Principle: This technique combines the protein-separating power of gel electrophoresis with the high specificity of antibodies.[20] Proteins from cell lysates are separated by size, transferred to a membrane, and probed with primary antibodies specific to the target protein (e.g., anti-phospho-Akt). A secondary antibody conjugated to an enzyme (like HRP) is then used for detection via chemiluminescence.[21]

-

Protocol:

-

Sample Preparation: Treat cells with Tambuletin for the desired time, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors. Determine the protein concentration of the lysate using a BCA or Bradford assay.[22]

-

SDS-PAGE: Denature 20-50 µg of protein lysate by boiling in SDS-PAGE sample buffer. Load the samples onto a polyacrylamide gel and separate the proteins by electrophoresis.[19][22]

-

Protein Transfer: Electrophoretically transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.[23]

-

Blocking: Block the membrane with 5% nonfat dry milk or BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.[19]

-

Primary Antibody Incubation: Incubate the membrane with a specific primary antibody (e.g., rabbit anti-phospho-Akt Ser473) diluted in blocking buffer overnight at 4°C with gentle shaking.[19]

-

Secondary Antibody Incubation: Wash the membrane three times with TBST. Incubate with an HRP-conjugated secondary antibody (e.g., anti-rabbit IgG) for 1 hour at room temperature.[21]

-

Detection: Wash the membrane again three times with TBST. Apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a digital imager or X-ray film.[19][23]

-

3.3. In Vitro Kinase Activity Assay

This assay directly measures the enzymatic activity of a specific kinase (e.g., Akt) after immunoprecipitation from cells treated with Tambuletin.[22][24]

-

Principle: The target kinase is isolated from the cell lysate using a specific antibody. The immunoprecipitated kinase is then incubated with a known substrate and ATP. The amount of phosphorylated substrate is measured, typically by Western blotting, to determine kinase activity.[25]

-

Protocol:

-

Cell Lysis: Prepare cell lysates from control and Tambuletin-treated cells using a non-denaturing lysis buffer.[22]

-

Immunoprecipitation of Akt:

-

To 200-500 µg of protein lysate, add 2-4 µg of an Akt-specific antibody.[22][25]

-

Incubate with gentle rotation for 1-2 hours at 4°C.

-

Add 20-30 µL of protein A/G agarose (B213101) beads and rotate for another 1-2 hours at 4°C.[22]

-

Pellet the beads by centrifugation and wash three times with lysis buffer and twice with kinase assay buffer.[22]

-

-

In Vitro Kinase Reaction:

-

Analysis: Analyze the reaction mixture by Western blotting using a primary antibody specific for the phosphorylated form of the substrate (e.g., anti-phospho-GSK-3α).[22][25]

-

This guide provides a comprehensive technical overview of the known and hypothesized mechanisms of action for Tambuletin, focusing on its role as an inhibitor of the PI3K/Akt and MAPK/ERK signaling pathways. The provided data and protocols serve as a valuable resource for researchers aiming to further explore the therapeutic potential of this promising natural compound.

References

- 1. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]

- 2. geneglobe.qiagen.com [geneglobe.qiagen.com]

- 3. Role of PI3K/Akt pathway in Benzidine-induced proliferation in SV-40 immortalized human uroepithelial cell - Ding - Translational Cancer Research [tcr.amegroups.org]

- 4. PI3K / Akt Signaling | Cell Signaling Technology [cellsignal.com]

- 5. Important Roles of PI3K/AKT Signaling Pathway and Relevant Inhibitors in Prostate Cancer Progression - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Assessment of PI3K/mTOR/AKT Pathway Elements to Serve as Biomarkers and Therapeutic Targets in Penile Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 8. bio-rad-antibodies.com [bio-rad-antibodies.com]

- 9. MAPK signaling pathway | Abcam [abcam.com]

- 10. Function and Regulation in MAPK Signaling Pathways: Lessons Learned from the Yeast Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Mitogen-activated protein kinase - Wikipedia [en.wikipedia.org]

- 12. Frontiers | Mitogen-Activated Protein Kinase Cascades in Plant Hormone Signaling [frontiersin.org]

- 13. Quercetagetin and Patuletin: Antiproliferative, Necrotic and Apoptotic Activity in Tumor Cell Lines | MDPI [mdpi.com]

- 14. Comprehensive Review on Betulin as a Potent Anticancer Agent - PMC [pmc.ncbi.nlm.nih.gov]

- 15. benchchem.com [benchchem.com]

- 16. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]

- 17. MTT assay protocol | Abcam [abcam.com]

- 18. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - HK [thermofisher.com]

- 19. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]

- 20. bosterbio.com [bosterbio.com]

- 21. The principle and method of Western blotting (WB) | MBL Life Sience -GLOBAL- [mblbio.com]

- 22. benchchem.com [benchchem.com]

- 23. azurebiosystems.com [azurebiosystems.com]

- 24. creative-bioarray.com [creative-bioarray.com]

- 25. resources.novusbio.com [resources.novusbio.com]

An In-depth Technical Guide to the Pharmacological Properties of Tambulin

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tambulin, a flavonol isolated from the fruits of Zanthoxylum armatum DC, has emerged as a compound of significant interest in pharmacological research.[1] This technical guide provides a comprehensive overview of the core pharmacological properties of this compound, summarizing key findings on its mechanisms of action, quantitative data from various in vitro and in vivo studies, and detailed experimental protocols. The information is intended to serve as a valuable resource for researchers and professionals in the field of drug discovery and development.

Pharmacodynamics and Therapeutic Potential

This compound exhibits a diverse range of pharmacological activities, including vasorelaxant, insulin-secretagogue, anti-ulcer, anti-inflammatory, anti-aging, and neuroprotective effects. Emerging evidence also suggests potential anticancer properties.

Vasorelaxant Effects

This compound induces endothelium-independent relaxation of porcine coronary artery rings, suggesting a direct effect on vascular smooth muscle.[1][2] This vasorelaxation involves both the cyclic AMP (cAMP) and cyclic GMP (cGMP) signaling pathways.[1] Pretreatment with this compound has been shown to inhibit contractions induced by various agents in a concentration-dependent manner.[1]

Table 1: Quantitative Data on the Vasorelaxant Effects of this compound

| Parameter | Experimental Model | Concentration/Effect | Reference(s) |

| Inhibition of Contractions | Porcine coronary artery rings (without endothelium) | Concentration-dependent inhibition of KCl, serotonin (B10506) (5-HT), CaCl₂, and U46619 induced contractions. | [1] |

| Potentiation of Vasodilators | Porcine coronary artery rings | 1 µM this compound significantly shifted the concentration-relaxation curve of sodium nitroprusside (SNP), forskolin (B1673556) (FC), and isoproterenol (B85558) to the left. | [1] |

| Involvement of PKA and PKG | Porcine coronary artery rings (without endothelium) | Relaxations to this compound were significantly reduced by the protein kinase A (PKA) inhibitor H-89 (10 µM) and the protein kinase G (PKG) inhibitor Rp-8-br-cyclic GMPS (30 µM). | [1] |

Insulin (B600854) Secretagogue Activity

This compound potentiates glucose-induced insulin secretion from pancreatic β-cells. This effect is dependent on stimulatory glucose concentrations and involves a Ca²⁺-dependent, but KATP channel-independent, amplifying pathway, likely mediated through the activation of the cAMP-PKA signaling cascade.

Table 2: Quantitative Data on the Insulinotropic Effects of this compound

| Parameter | Experimental Model | Concentration/Effect | Reference(s) |

| Glucose-Stimulated Insulin Secretion (GSIS) | Mouse islets and MIN6 cells | 200 µM this compound showed potent insulin secretory activity at stimulatory glucose concentrations (11-25 mM). | |

| Inhibition of Insulin Secretion | Mouse islets | This compound-induced insulin secretion was completely inhibited by the L-type Ca²⁺ channel blocker, verapamil. | |

| Involvement of PKA and PKC | Mouse islets | This compound-induced insulin secretion was dramatically inhibited by the PKA inhibitor H-89 and moderately inhibited by the PKC inhibitor calphostin C. |

Anti-ulcer Potential

This compound has demonstrated significant anti-ulcer activity in animal models. It has been shown to reduce the ulcer index and provide a high percentage of ulcer inhibition in both pylorus-ligated and ethanol-induced ulcer models.

Table 3: Quantitative Data on the Anti-ulcer Effects of this compound

| Parameter | Experimental Model | Dose | Effect | Reference(s) |

| Ulcer Index | Pylorus-ligated rats | 50 mg/kg | 2.8 ± 0.6 mm² | |

| Percent Ulcer Inhibition | Pylorus-ligated rats | 50 mg/kg | 69.5 ± 0.18 % | |

| Ulcer Index | Ethanol-induced ulcer model in rats | 50 mg/kg | 5.2 ± 0.7 mm² | |

| Percent Ulcer Inhibition | Ethanol-induced ulcer model in rats | 50 mg/kg | 70.2 ± 0.15 % |

Anti-inflammatory Properties

While direct quantitative data for this compound's anti-inflammatory activity is limited, the plant it is derived from, Zanthoxylum armatum, has known anti-inflammatory properties, suggesting a potential role for this compound in modulating inflammatory responses.

Anti-aging and Neuroprotective Effects

Studies using the model organism Caenorhabditis elegans have shown that this compound can promote longevity and exhibit neuroprotective effects relevant to Parkinson's disease. It has been observed to increase lifespan, enhance stress tolerance, and reduce aging biomarkers.

Table 4: Quantitative Data on the Anti-aging and Neuroprotective Effects of this compound

| Parameter | Experimental Model | Concentration/Effect | Reference(s) |

| Lifespan Extension | Caenorhabditis elegans | A concentration of 50 micromoles was sufficient to increase lifespan by more than 16%. | |

| Stress Tolerance | Caenorhabditis elegans | Treated worms showed increased tolerance to the oxidative stressor, juglone. | |

| Reduction of Aging Biomarkers | Caenorhabditis elegans | Reduced levels of lipofuscin and lipids were observed in treated worms. | |

| Neuromodulatory Effects | Caenorhabditis elegans | Treated worms exhibited elevated levels of dopamine. |

Anticancer Potential

Preliminary evidence suggests that this compound may possess anticancer properties, a common characteristic of many flavonoids. However, detailed studies on its specific anticancer mechanisms and quantitative efficacy are still emerging.

Mechanisms of Action and Signaling Pathways

The diverse pharmacological effects of this compound are mediated through its interaction with various cellular signaling pathways.

Vasorelaxation Signaling Pathway

This compound's vasorelaxant effect is initiated by its direct action on vascular smooth muscle cells, leading to an increase in intracellular levels of cAMP and cGMP. These second messengers then activate PKA and PKG, respectively, which in turn phosphorylate downstream targets that promote muscle relaxation.

Insulin Secretion Signaling Pathway

In pancreatic β-cells, this compound appears to amplify glucose-stimulated insulin secretion by modulating the cAMP-PKA pathway. This leads to an increase in intracellular Ca²⁺, which is a critical trigger for the exocytosis of insulin-containing granules.

References

Toxicological Profile of Tambulin: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a summary of available toxicological information on Tambulin. Significant data gaps exist in the current literature regarding a comprehensive toxicological profile. This guide is intended for informational purposes for a scientific audience and does not constitute a complete safety assessment. Further experimental validation is required to fully characterize the toxicological properties of this compound.

Executive Summary

This compound, a flavonoid found in various medicinal plants, including Zanthoxylum armatum, has garnered interest for its potential therapeutic properties. Understanding its toxicological profile is paramount for any progression toward clinical application. This technical guide synthesizes the currently available preclinical toxicity data for this compound.

An acute oral toxicity study suggests a low acute toxicity profile in rodents. In vitro cytotoxicity data on human liver carcinoma cells (HepG2) provides an initial indication of its potential for cell viability inhibition at higher concentrations. However, a comprehensive toxicological evaluation, including sub-chronic toxicity, reproductive and developmental toxicity, genotoxicity, and safety pharmacology, is largely absent from the published literature.

This guide outlines the standard experimental protocols, based on internationally recognized OECD guidelines, that would be necessary to thoroughly characterize the toxicological profile of this compound. Additionally, potential toxicological signaling pathways associated with flavonoids are presented to provide a framework for future mechanistic studies. The quantitative data available is summarized, and key experimental workflows are visualized to aid in the design of future toxicological investigations.

Quantitative Toxicological Data

The available quantitative data on the toxicology of this compound is limited. The following tables summarize the key findings from the literature.

Table 1: In Vivo Acute Oral Toxicity of this compound

| Species | Dosing Regimen | Dose (mg/kg) | Observed Effects | Source |

| Rat | Single oral dose | 150 | No significant weight variation; no behavioral changes; vital organs found in normal range. | [1] |

Table 2: In Vitro Cytotoxicity of this compound

| Cell Line | Assay | Incubation Time (hours) | IC50 (µg/mL) | Source |

| HepG2 (Human Liver Carcinoma) | Not Specified | 24 | 50 ± 0.05 | [2] |

| HepG2 (Human Liver Carcinoma) | Not Specified | 48 | 25 ± 0.02 | [2] |

Experimental Protocols

Detailed experimental protocols for comprehensive toxicological assessment of this compound are not available in the literature. The following sections describe standardized protocols based on OECD guidelines that are applicable for such an evaluation.

Acute Oral Toxicity (As per OECD Guideline 423)

An acute oral toxicity study provides information on the adverse effects of a substance when administered in a single high dose.

-

Test Animals: Healthy, young adult rodents (e.g., Wistar rats), nulliparous and non-pregnant females.

-

Housing and Feeding: Animals are housed in standard laboratory conditions with controlled temperature, humidity, and light-dark cycle. Standard rodent chow and water are provided ad libitum.

-

Dose Administration: The test substance (this compound) is administered orally by gavage. A starting dose is chosen based on available data. Dosing is performed in a stepwise procedure using a small number of animals at each step.

-

Observations: Animals are observed for mortality, clinical signs of toxicity (e.g., changes in skin, fur, eyes, mucous membranes, respiratory, circulatory, autonomic and central nervous systems, somatomotor activity, and behavior pattern), and body weight changes for at least 14 days.

-

Pathology: At the end of the observation period, all animals are subjected to gross necropsy, and any macroscopic abnormalities are recorded.

Sub-chronic Oral Toxicity (90-Day Study; As per OECD Guideline 408)

This study provides information on the potential health hazards arising from repeated exposure to a substance over a longer period.

-

Test Animals: Rodents (typically rats) are used. Animals are randomly assigned to control and treatment groups.

-

Dosing: The test substance is administered orally on a daily basis for 90 days. At least three dose levels are used, along with a control group.

-

Observations: Daily clinical observations for signs of toxicity are performed. Body weight and food/water consumption are measured weekly. Hematological and clinical biochemistry parameters are analyzed at the end of the study.

Reproductive and Developmental Toxicity Screening (As per OECD Guideline 421)

This screening test provides initial information on the potential effects of a substance on reproductive performance and fetal development.

-

Test Animals: Male and female rats are used.

-

Dosing: The test substance is administered daily to males for a minimum of four weeks (including a pre-mating period) and to females throughout the study (pre-mating, gestation, and lactation).

-

Mating and Observation: Animals are mated to produce an F1 generation. Reproductive performance parameters such as fertility, gestation length, and litter size are recorded. The offspring are examined for viability, growth, and any developmental abnormalities.

-

Pathology: Parental animals and offspring are subjected to necropsy and histopathological examination of reproductive organs.

Bacterial Reverse Mutation Test (Ames Test; As per OECD Guideline 471)

The Ames test is a widely used method to assess the mutagenic potential of a chemical.

-

Test System: Several strains of Salmonella typhimurium and Escherichia coli with pre-existing mutations that render them unable to synthesize an essential amino acid (e.g., histidine or tryptophan) are used.

-

Methodology: The bacterial strains are exposed to the test substance at various concentrations, both with and without an external metabolic activation system (S9 mix from rat liver).

-

Endpoint: The number of revertant colonies (bacteria that have regained the ability to synthesize the amino acid due to a reverse mutation) is counted. A substance is considered mutagenic if it causes a dose-dependent and reproducible increase in the number of revertant colonies.

Signaling Pathways and Experimental Workflows

Potential Toxicological Signaling Pathways for Flavonoids

While specific toxicological signaling pathways for this compound have not been elucidated, flavonoids, as a class, can exert toxic effects through various mechanisms, particularly at high concentrations. The following diagram illustrates some of these potential pathways. It is important to note that this is a generalized representation and may not be entirely applicable to this compound without specific experimental evidence.

References

- 1. Selective cytotoxicity of betulinic acid on tumor cell lines, but not on normal cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Multifactorial antioxidant potential of novel compounds isolated from <i>Zanthoxylum armatum</i> fruits along with cytotoxicity studies on HepG2 cell lines - Journal of King Saud University - Science [jksus.org]

Tambulin Solubility: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of Tambulin, a naturally occurring flavonol with demonstrated therapeutic potential. Due to the limited availability of specific quantitative solubility data for this compound in various organic solvents, this document focuses on providing a detailed experimental framework for researchers to determine its solubility in their own laboratories. Additionally, it elucidates the key signaling pathways influenced by this compound, offering a deeper understanding of its mechanism of action.

Introduction to this compound

This compound, also known as 3,5-dihydroxy-7,8-dimethoxy-2-(4-methoxyphenyl)chromen-4-one, is a flavonoid isolated from plants such as Zanthoxylum armatum[1]. It has garnered significant interest in the scientific community for its diverse pharmacological activities, including vasorelaxant, anti-ulcer, and anti-cancer properties[1][2][3]. Understanding the solubility of this compound is a critical first step in the development of viable formulations for both in vitro and in vivo studies.

Solubility of this compound

Currently, there is a notable lack of comprehensive, experimentally determined quantitative data on the solubility of this compound in common laboratory solvents. The available information is summarized below.

Quantitative Solubility Data

The following table summarizes the known quantitative and qualitative solubility information for this compound. Researchers are encouraged to use the experimental protocols outlined in this guide to determine precise solubility values in solvents relevant to their specific applications.

| Solvent | Solubility | Remarks |

| Water | Predicted: 0.052 g/L | One source predicts this value, while another describes it as "practically insoluble"[4]. |

| Methanol | Soluble | This compound is a major active compound found in methanolic extracts of Zanthoxylum armatum fruits, indicating good solubility[2]. |

| Ethanol | Data not available | - |

| Dimethyl Sulfoxide (DMSO) | Data not available | - |

| Acetone | Data not available | - |

| Ethyl Acetate (B1210297) | Soluble | This compound has been isolated from the ethyl acetate fraction of plant extracts, suggesting solubility in this solvent[5][6]. |

Experimental Protocols for Solubility Determination

The following section provides a detailed methodology for determining the solubility of this compound using the widely accepted shake-flask method followed by quantification via High-Performance Liquid Chromatography (HPLC).

Shake-Flask Method for Solubility Determination

This method establishes the equilibrium solubility of a compound in a specific solvent.

Materials:

-

This compound (solid powder)

-

Selected solvents (e.g., water, ethanol, DMSO, acetone, ethyl acetate) of appropriate purity

-

Glass vials with screw caps

-

Orbital shaker or incubator with shaking capabilities

-

Centrifuge

-

Syringe filters (0.22 µm or 0.45 µm)

-

Volumetric flasks and pipettes

Procedure:

-

Preparation of Supersaturated Solutions:

-

Add an excess amount of solid this compound to a glass vial. The exact amount should be enough to ensure that undissolved solid remains after equilibrium is reached.

-

Add a known volume of the desired solvent to the vial.

-

Securely cap the vials.

-

-

Equilibration:

-

Place the vials in an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C).

-

Shake the vials at a constant speed for a sufficient period to reach equilibrium. A typical duration is 24 to 48 hours. It is advisable to take samples at different time points (e.g., 24, 48, and 72 hours) to ensure that equilibrium has been reached (i.e., the concentration of the solute in the solution does not change over time).

-

-

Sample Collection and Preparation:

-

After the equilibration period, allow the vials to stand undisturbed for a short period to allow the excess solid to settle.

-

Carefully withdraw a sample from the supernatant using a pipette.

-

To remove any remaining undissolved particles, either:

-

Centrifuge the sample at a high speed (e.g., 10,000 rpm for 10 minutes) and collect the supernatant.

-

Filter the sample through a syringe filter (e.g., 0.22 µm PTFE or PVDF) into a clean vial. Ensure the filter material is compatible with the solvent used.

-

-

-

Quantification:

-

Accurately dilute the clear, saturated solution with the appropriate solvent to a concentration that falls within the linear range of the analytical method (e.g., HPLC-UV).

-

Analyze the diluted sample using a validated analytical method to determine the concentration of this compound.

-

HPLC Method for Quantification of this compound

Instrumentation and Columns:

-

A standard HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis or Diode Array Detector (DAD).

-

A C18 reversed-phase column is commonly used for flavonoid analysis.

Mobile Phase and Gradient:

-

A typical mobile phase consists of a mixture of an aqueous solvent (A) and an organic solvent (B).

-

Solvent A: Water with a small amount of acid (e.g., 0.1% formic acid or phosphoric acid) to improve peak shape.

-

Solvent B: Acetonitrile or methanol.

-

-

A gradient elution is often employed to achieve good separation of flavonoids. An example gradient could be:

-

0-5 min: 90% A, 10% B

-

5-25 min: Linear gradient to 10% A, 90% B

-

25-30 min: Hold at 10% A, 90% B

-

30-35 min: Return to initial conditions (90% A, 10% B)

-

35-40 min: Equilibration

-

Detection:

-

Set the UV detector to the wavelength of maximum absorbance for this compound. This should be determined by running a UV scan of a standard solution. Flavonoids typically have absorbance maxima in the range of 250-380 nm.

Calibration Curve:

-

Prepare a stock solution of this compound of a known concentration in a suitable solvent (e.g., methanol).

-

Perform a series of dilutions to create at least five calibration standards of different concentrations.

-

Inject each standard into the HPLC system and record the peak area.

-

Plot a calibration curve of peak area versus concentration. The curve should be linear with a correlation coefficient (R²) close to 1.

Calculation of Solubility:

-

From the HPLC analysis of the diluted saturated solution, determine the concentration of this compound using the calibration curve.

-

Calculate the original concentration in the saturated solution by accounting for the dilution factor. This value represents the solubility of this compound in the tested solvent at the specified temperature.

Signaling Pathways Modulated by this compound

This compound exerts its biological effects by modulating several key intracellular signaling pathways. The following diagrams, generated using the DOT language, illustrate two of the most well-documented pathways.

Inhibition of HDAC1 and Induction of Apoptosis via the Bcl-2/Caspase Pathway

This compound has been shown to inhibit Histone Deacetylase 1 (HDAC1), leading to the induction of apoptosis in cancer cells. This process involves the regulation of the Bcl-2 family of proteins and the activation of the caspase cascade.

Caption: this compound inhibits HDAC1, leading to apoptosis.

Vasorelaxation via the Cyclic AMP and Cyclic GMP Pathways

This compound induces endothelium-independent vasorelaxation in vascular smooth muscle by influencing the cyclic AMP (cAMP) and cyclic GMP (cGMP) signaling pathways.

Caption: this compound promotes vasorelaxation via cAMP/cGMP.

Conclusion

While specific quantitative solubility data for this compound remains limited, this guide provides researchers with the necessary tools to determine these crucial parameters. The detailed experimental protocols for the shake-flask method and subsequent HPLC analysis offer a robust framework for generating reliable and reproducible solubility data. Furthermore, the elucidation of this compound's effects on key signaling pathways provides a deeper mechanistic understanding, which is vital for guiding future research and drug development efforts. As more data becomes available, a more complete picture of this compound's physicochemical properties will emerge, facilitating its journey from a promising natural compound to a potential therapeutic agent.

References

In-Depth Technical Guide to the Spectroscopic Data of Tambulin

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tambulin, a flavonol found in plants such as Zanthoxylum armatum, has garnered significant interest within the scientific community due to its potential therapeutic properties.[1] Its chemical structure, 3,5-dihydroxy-7,8-dimethoxy-2-(4-methoxyphenyl)chromen-4-one, provides a foundation for its biological activity. A thorough understanding of its spectroscopic characteristics is paramount for its identification, characterization, and further development in pharmaceutical applications. This guide provides a detailed overview of the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound, complete with experimental protocols and a workflow diagram for spectroscopic analysis.

Spectroscopic Data of this compound

The following tables summarize the key spectroscopic data obtained for this compound.

Table 1: NMR Spectroscopic Data for this compound

| ¹H NMR Data | ¹³C NMR Data |

| Data not available in the searched resources. | Data not available in the searched resources. |

Table 2: IR Spectroscopic Data for this compound

Infrared spectroscopy provides valuable information about the functional groups present in a molecule.

| Frequency (cm⁻¹) | Assignment |

| 3327 | O-H stretching (hydroxyl groups) |

| 1651 | C=O stretching (ketone of the chromen-4-one) |

| 1556 | C=C stretching (aromatic ring) |

Source: Mushtaq et al., 2019[1]

Table 3: Mass Spectrometry Data for this compound

Mass spectrometry is crucial for determining the molecular weight and fragmentation pattern of a compound, aiding in its structural confirmation.

| Technique | m/z Value | Interpretation |

| HREI-MS | 344.0906 | [M]⁺ (Calculated for C₁₈H₁₆O₇ = 344.0896) |

| EI-MS | 344 | [M]⁺ |

| EI-MS | 329 | Base Peak |

| QToF-ESI-MS/MS | See Fragmentation Diagram | Fragmentation Pattern |

Source: Mushtaq et al., 2019[1]

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments typically employed for the analysis of flavonoids like this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: A standard NMR sample is prepared by dissolving approximately 10 mg of the purified compound in a suitable deuterated solvent, such as chloroform-d (B32938) (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆). The solution should be free of any particulate matter.

-

Instrumentation: ¹H and ¹³C NMR spectra are recorded on a high-field NMR spectrometer, typically operating at a frequency of 400 MHz or higher for protons.

-

Data Acquisition: Standard pulse sequences are used to acquire ¹H, ¹³C, and often 2D NMR spectra like COSY, HSQC, and HMBC to aid in the complete assignment of proton and carbon signals. Chemical shifts are reported in parts per million (ppm) relative to an internal standard, commonly tetramethylsilane (B1202638) (TMS).

Infrared (IR) Spectroscopy

-

Sample Preparation: For solid samples, the KBr (potassium bromide) pellet method is commonly used. A small amount of the sample is finely ground with spectroscopic grade KBr and pressed into a thin, transparent disk.

-

Instrumentation: The IR spectrum is recorded using a Fourier-transform infrared (FTIR) spectrophotometer.

-

Data Acquisition: The spectrum is typically scanned over the mid-infrared range (4000-400 cm⁻¹). The resulting spectrum shows the absorption bands corresponding to the vibrational frequencies of the functional groups present in the molecule.

Mass Spectrometry (MS)

-

Sample Preparation: The sample is dissolved in a suitable volatile solvent, such as methanol (B129727) or acetonitrile, to a low concentration.

-

Instrumentation: High-resolution mass spectrometry is often performed using techniques like Electrospray Ionization (ESI) or Electron Ionization (EI) coupled with a mass analyzer such as a Time-of-Flight (TOF) or Quadrupole.

-

Data Acquisition: For HREI-MS, the instrument provides a high-resolution mass of the molecular ion, which is crucial for determining the elemental composition. In tandem MS (MS/MS) experiments, the molecular ion is isolated and fragmented to produce a characteristic fragmentation pattern that provides structural information.

Workflow for Spectroscopic Analysis of Natural Products

The following diagram illustrates a typical workflow for the spectroscopic analysis and structure elucidation of a natural product like this compound.

Caption: General workflow for the isolation and spectroscopic characterization of this compound.

Mass Fragmentation Pattern of this compound

The fragmentation pattern of a molecule in mass spectrometry provides a fingerprint that is invaluable for its structural identification. The following diagram illustrates the key fragment ions observed for this compound in QToF-ESI-MS/MS analysis.

Caption: Proposed mass fragmentation pathway of protonated this compound.

References

In Vitro Activity of Tambulin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tambulin, a flavonoid isolated from the fruits of Zanthoxylum armatum DC, has garnered significant scientific interest due to its diverse pharmacological activities demonstrated in various in vitro studies. This technical guide provides a comprehensive overview of the in vitro activity of this compound, presenting key quantitative data, detailed experimental methodologies, and elucidated signaling pathways. The information is intended to serve as a valuable resource for researchers and professionals involved in natural product chemistry, pharmacology, and drug discovery.

Quantitative Data Summary

The in vitro biological activities of this compound are summarized in the tables below, providing a clear comparison of its efficacy across different experimental models.

Table 1: Vasorelaxant and Anti-Ulcer Activity of this compound

| Activity | Model | Parameter | Result |

| Vasorelaxant Activity | Porcine Coronary Artery Rings | Endothelium-Independent Relaxation | This compound induces direct relaxation of vascular smooth muscle.[1] |

| Anti-Ulcer Activity | Ethanol-Induced Ulcer Model | Ulcer Inhibition | 70.2 ± 0.15% at 50 mg/kg |

| Pylorus Ligation-Induced Ulcer Model | Ulcer Inhibition | 69.5 ± 0.18% at 50 mg/kg |

Table 2: Anti-Inflammatory and Antioxidant Activity of this compound

| Activity | Model | Parameter | Result |

| Anti-Inflammatory Activity | Ethanol-Induced Ulcer Model | TNF-α Reduction | Levels reduced to 307.4 ± 5 pg/mL at 50 mg/kg |

| IL-6 Reduction | Levels reduced to 138.8 ± 2 pg/mL at 50 mg/kg | ||

| IL-1β Reduction | Levels reduced to 46.4 ± 0.2 pg/mL at 50 mg/kg | ||

| Pylorus Ligation-Induced Ulcer Model | TNF-α Reduction | Levels reduced to 326.4 ± 16 pg/mL at 50 mg/kg | |

| IL-6 Reduction | Levels reduced to 134.2 ± 9 pg/mL at 50 mg/kg | ||

| IL-1β Reduction | Levels reduced to 39.2 ± 3 pg/mL at 50 mg/kg |

Note: While a study on Zanthoxylum armatum mentioned ROS inhibition with an IC50 value, specific data for isolated this compound was not provided in the searched articles.

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to facilitate reproducibility and further investigation.

Vasorelaxant Activity in Porcine Coronary Artery Rings

-

Tissue Preparation: Porcine hearts are obtained from a local slaughterhouse and the left anterior descending coronary arteries are dissected. The arteries are cut into rings of 3-4 mm in length. The endothelium is removed mechanically in some rings for comparison.

-

Experimental Setup: The arterial rings are mounted in organ baths containing Krebs-Ringer bicarbonate solution, maintained at 37°C, and gassed with 95% O2 and 5% CO2. The rings are connected to isometric force transducers to record changes in tension.

-

Procedure: After an equilibration period, the rings are contracted with a vasoconstrictor agent (e.g., KCl, serotonin, U46619). Once a stable contraction is achieved, cumulative concentrations of this compound are added to the organ bath to assess its relaxant effect.

-

Mechanism of Action Studies: To investigate the signaling pathways involved, experiments are repeated in the presence of specific inhibitors, such as H-89 (a protein kinase A inhibitor) and Rp-8-br-cyclic GMPS (a protein kinase G inhibitor).[1]

Anti-Ulcer Activity Assessment

-

Ethanol-Induced Ulcer Model:

-

Animal Model: Wistar rats are typically used.

-

Procedure: Animals are fasted prior to the experiment. This compound is administered orally at a specific dose (e.g., 50 mg/kg). After a set time, absolute ethanol (B145695) is administered orally to induce gastric ulcers. Animals are sacrificed after a further period, and the stomachs are removed, opened along the greater curvature, and examined for ulcers.

-

Ulcer Index Calculation: The severity of ulcers is scored, and an ulcer index is calculated. The percentage of ulcer inhibition is determined by comparing the ulcer index of the treated group with that of a control group.

-

-

Pylorus Ligation-Induced Ulcer Model:

-

Animal Model: Wistar rats are commonly used.

-

Procedure: Following a fasting period, the animals are anesthetized, and a surgical ligation of the pyloric end of the stomach is performed. This compound is administered intraduodenally. After a set duration, the animals are sacrificed, and the gastric contents are collected to measure volume and acidity. The stomachs are then examined for ulcer formation.

-

Ulcer Index Calculation: The ulcer index and percentage of ulcer inhibition are calculated as described for the ethanol-induced model.

-

Anti-Inflammatory Cytokine Measurement

-

Sample Collection: In the anti-ulcer studies, gastric tissue or the supernatant from stomach homogenates is collected.

-

Cytokine Analysis: The levels of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and Interleukin-1 beta (IL-1β) are quantified using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits, following the manufacturer's instructions.

Signaling Pathways and Mechanisms of Action

The following diagrams, generated using the DOT language, illustrate the known and proposed signaling pathways involved in the in vitro activities of this compound.

Vasorelaxant Signaling Pathway of this compound

Caption: this compound induces vasorelaxation by activating both the cAMP/PKA and cGMP/PKG pathways in vascular smooth muscle cells.

Anti-Inflammatory Signaling Pathway of this compound (Proposed)

Caption: Proposed anti-inflammatory mechanism of this compound involving the inhibition of pro-inflammatory signaling cascades.

Conclusion